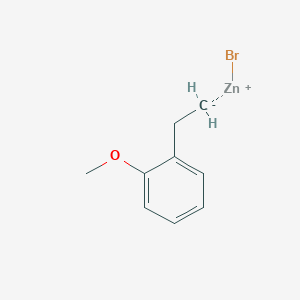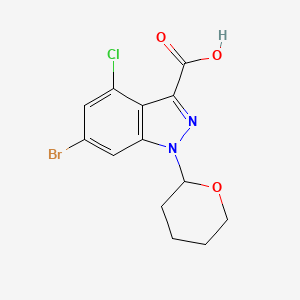
2-Methoxyphenethylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenethylzinc bromide . This organozinc compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that is often employed in the preparation of various complex molecules due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxyphenethylzinc bromide is typically prepared by the reaction of 2-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 2-methoxyphenethyl bromide is reacted with zinc dust in tetrahydrofuran. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete conversion of the starting material to the desired organozinc compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyphenethylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in tetrahydrofuran at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere.
Substitution: Involves electrophiles such as alkyl halides or acyl chlorides, with the reaction carried out in tetrahydrofuran or other suitable solvents.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with other organometallic reagents.
Substituted Aromatics: Formed from substitution reactions with electrophiles.
Applications De Recherche Scientifique
2-Methoxyphenethylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Catalysis: It is used in the development of new catalytic processes for organic transformations.
Mécanisme D'action
The mechanism of action of 2-Methoxyphenethylzinc bromide involves the transfer of its organic group to an electrophilic substrate. This transfer is facilitated by the nucleophilic nature of the organozinc compound, which readily reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparaison Avec Des Composés Similaires
Phenethylzinc bromide: Similar in structure but lacks the methoxy group.
2-Methoxyphenylzinc bromide: Similar but with the zinc attached directly to the aromatic ring.
2-Methoxyphenethylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness: 2-Methoxyphenethylzinc bromide is unique due to the presence of both the methoxy group and the phenethyl group, which provide distinct reactivity and selectivity in organic synthesis. The methoxy group can influence the electronic properties of the compound, making it more reactive towards certain electrophiles compared to its analogs.
Propriétés
Formule moléculaire |
C9H11BrOZn |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZMPGZEQNKLXQEF-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC=C1C[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)


![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)




![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)

